Methyl [(3,5-dibromophenyl)sulfanyl]acetate
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Overview
Description
Methyl [(3,5-dibromophenyl)sulfanyl]acetate is an organic compound characterized by the presence of a methyl ester group attached to a sulfanyl group, which is further connected to a 3,5-dibromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dibromophenyl)sulfanyl]acetate typically involves the reaction of 3,5-dibromothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5-dibromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted phenyl sulfanyl acetates.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl [(3,5-dibromophenyl)sulfanyl]ethanol.
Scientific Research Applications
Methyl [(3,5-dibromophenyl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl [(3,5-dibromophenyl)sulfanyl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atoms and sulfanyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3,4-dibromophenyl)sulfanyl]acetate
- Methyl [(3,5-dichlorophenyl)sulfanyl]acetate
- Methyl [(3,5-difluorophenyl)sulfanyl]acetate
Uniqueness
Methyl [(3,5-dibromophenyl)sulfanyl]acetate is unique due to the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its reactivity and biological activity. The dibromo substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
CAS No. |
189253-93-8 |
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Molecular Formula |
C9H8Br2O2S |
Molecular Weight |
340.03 g/mol |
IUPAC Name |
methyl 2-(3,5-dibromophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8Br2O2S/c1-13-9(12)5-14-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3 |
InChI Key |
KDFMUJUDPCIFOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
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